
N'-(2-furylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
Übersicht
Beschreibung
N-(2-furylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as FOA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. FOA is a hydrazide derivative that exhibits a range of biochemical and physiological effects, making it an attractive candidate for further investigation.
Wirkmechanismus
The mechanism of action of N'-(2-furylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anti-cancer drugs. This compound has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to exhibit antibacterial activity against a range of bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(2-furylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is its versatility, as it exhibits a range of biochemical and physiological effects that make it a potential candidate for the development of new drugs. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of N'-(2-furylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide. One potential direction is the development of new anti-cancer drugs based on the structure of this compound. Another potential direction is the investigation of this compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, as well as its potential applications in other areas of medicine.
Wissenschaftliche Forschungsanwendungen
N'-(2-furylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-10(11(16)14-5-1-2-6-14)13-12-8-9-4-3-7-17-9/h3-4,7-8H,1-2,5-6H2,(H,13,15)/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJMRWMPLOQBQQ-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NN=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



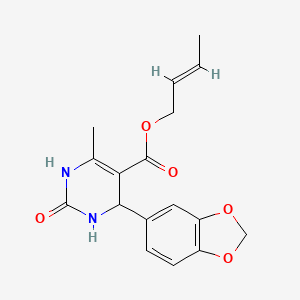
![N'-[1-(4-tert-butylphenyl)ethylidene]acetohydrazide](/img/structure/B3871624.png)
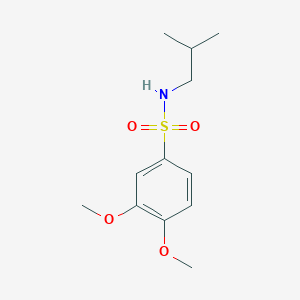
![N-(2-(2-chlorophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3871639.png)
![N-(2-(4-bromophenyl)-1-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3871643.png)
![N-[1-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3871649.png)
![[2-(2-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B3871653.png)
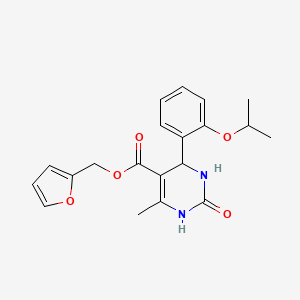
![2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-2-ylthio)ethyl]acetamide](/img/structure/B3871656.png)
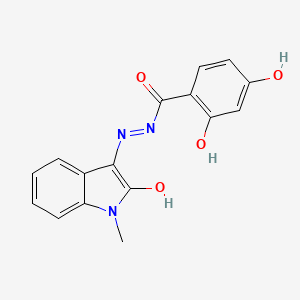
![(5-{[ethyl(2-fluorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B3871667.png)
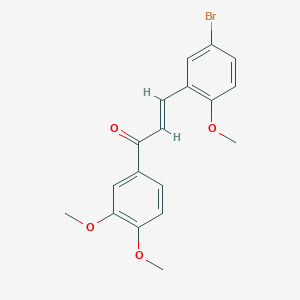
![2,5-dichloro-3-(4-morpholinyl)-6-[2-(4-morpholinyl)vinyl]benzo-1,4-quinone](/img/structure/B3871688.png)
